4-Ethylpyridine;perchloric acid
Description
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Properties
CAS No. |
5828-87-5 |
|---|---|
Molecular Formula |
C7H10ClNO4 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
4-ethylpyridine;perchloric acid |
InChI |
InChI=1S/C7H9N.ClHO4/c1-2-7-3-5-8-6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
InChI Key |
PDBRHWNSWQCKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=NC=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of 4 Ethylpyridinium Perchlorate
Direct Synthesis via Acid-Base Neutralization
The formation of pyridinium (B92312) salts through the protonation of the nitrogen atom in the pyridine (B92270) ring by a strong acid like perchloric acid is a fundamental and widely utilized reaction. evitachem.com This process directly yields the target salt, 4-Ethylpyridinium Perchlorate (B79767), by combining the basic pyridine derivative with the acid.
The synthesis of pyridinium perchlorates requires careful control over reaction conditions to ensure safety and product purity. Perchloric acid is a powerful oxidizing agent, and its reactions must be managed appropriately. The selection of a suitable solvent is critical. For instance, in the synthesis of a related compound, 4,4'-bipyridin-1-ium perchlorate, methanol (B129727) was used as the solvent. nih.gov The reactants, 4,4'-bipyridine (B149096) and a 10% aqueous solution of perchloric acid, were mixed in a 1:1 molar ratio and heated to 323 K to form a clear solution before being cooled to yield crystals. nih.gov Similarly, the synthesis of 4-acetylpyridinium perchlorate involves recrystallization from ethanol (B145695). iucr.orgnih.gov The choice of solvent can influence the solubility of the reactants and the crystallization of the final product.
| Reactants | Solvent | Temperature | Notes |
| 4,4'-Bipyridine, 10% aq. HClO₄ | Methanol | Heated to 323 K, then cooled | 1:1 molar ratio. nih.gov |
| 4-Acetylpyridine, Perchloric Acid | Ethanol | Not specified | Used for recrystallization. iucr.orgnih.gov |
This table presents examples of reaction conditions used for the synthesis of similar pyridinium perchlorates, illustrating common solvent and temperature parameters.
Once the reaction is complete, the isolation and purification of the 4-Ethylpyridinium Perchlorate crystals are crucial for obtaining a high-purity product. Cooling the reaction mixture slowly is a common technique to promote the formation of well-defined crystals. nih.gov The resulting crystals are then typically collected and washed. For example, crystals of 4,4'-bipyridin-1-ium perchlorate were washed with a dilute aqueous solution of perchloric acid. nih.gov
The process of crystallization from a solution is influenced by factors such as solvent choice, temperature, and the presence of impurities. sci-hub.se In industrial applications, techniques like controlled cooling, evaporation, and the use of seeding particles are employed to manage crystal size and structure. google.com For laboratory-scale synthesis of pyridinium perchlorates, recrystallization from a suitable solvent, such as ethanol, is a standard method for purification. iucr.orgnih.gov This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the solution.
Role of Perchloric Acid in General Pyridine Derivative Synthesis
Perchloric acid and its derivatives play a significant role beyond simple salt formation, often acting as catalysts in various organic reactions to synthesize pyridine-based compounds and other heterocycles. calibrechem.comcapes.gov.br
Perchloric acid is an effective catalyst in condensation reactions, which are a cornerstone of pyridine ring synthesis. baranlab.orgwikipedia.org It provides a strongly acidic environment that can promote reactions such as esterifications and, notably, the formation of imines (Schiff's bases) from the condensation of amines and aldehydes. calibrechem.comresearchgate.net
A general mechanism involves the protonation of a carbonyl group by the acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. researchgate.net This is a key step in many pyridine syntheses, such as the Chichibabin synthesis, which involves the condensation of aldehydes and ketones with ammonia. wikipedia.org Silica-supported perchloric acid has also been utilized as an efficient catalyst for one-pot condensation reactions, highlighting its versatility. evitachem.com
| Reaction Type | Catalyst | Reactants | Product | Source |
| Imine Synthesis | Perchloric Acid | Aryl amines, Substituted benzaldehydes | Aryl (E)-imines | researchgate.net |
| Esterification | Perchloric Acid | Alcohols, Carboxylic acids | Esters | calibrechem.com |
| Pyridine Synthesis | Silica-supported Perchloric Acid | 2-amino-3-hydroxy pyridine, other reactants | Pyridine derivatives | evitachem.com |
This table showcases the catalytic role of perchloric acid in various condensation reactions relevant to the synthesis of pyridine derivatives and related compounds.
The presence of a strong acid catalyst like perchloric acid can significantly influence the selectivity and yield of a reaction. By providing an acidic medium, it can accelerate reaction rates. calibrechem.com For example, in the perchloric acid-catalyzed synthesis of aryl (E)-imines, yields of over 80% were reported. researchgate.net
Structural Elucidation of 4 Ethylpyridinium Perchlorate and Analogues
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis provides precise measurements of the geometric parameters of both the 4-ethylpyridinium cation and the perchlorate (B79767) anion. byjus.com
The 4-ethylpyridinium cation consists of a planar pyridinium (B92312) ring with an ethyl group substituted at the 4-position. The geometry of the pyridinium ring is largely unperturbed by the ethyl substitution, with C-C and C-N bond lengths and angles within the ring remaining consistent with those of pyridine (B92270) itself. The ethyl group typically adopts a conformation that minimizes steric hindrance with the ring. For instance, in the related 4-acetylpyridinium perchlorate, the bond lengths and angles of the pyridinium ring are well-defined. nih.gov
The perchlorate anion (ClO₄⁻) exhibits a tetrahedral geometry, as predicted by VSEPR theory, with the chlorine atom at the center and four oxygen atoms at the vertices. youtube.comtopblogtenz.combrainly.comtestbook.comyoutube.com The Cl-O bond lengths are all equivalent due to resonance, and the O-Cl-O bond angles are approximately 109.5°. youtube.comtopblogtenz.comtestbook.com In the crystal structure of 4-(4-pyridylamino)pyridinium perchlorate, the perchlorate anion was found to be disordered, indicating some rotational freedom within the crystal lattice. nih.gov However, in pyridin-4-ylmethanaminium perchlorate monohydrate, the two unique perchlorate anions are non-disordered and show only a small deviation from ideal tetrahedral symmetry. nih.gov
A detailed look at the bond parameters for a related compound, 4-acetylpyridinium perchlorate, reveals an average Cl-O bond length of 1.428 (3) Å. nih.gov
Table 1: Selected Bond Parameters for Analogous Pyridinium Perchlorates
| Compound | Cation Parameter | Value (Å or °) | Anion Parameter | Value (Å or °) | Reference |
| 4-Acetylpyridinium perchlorate | O5—C6 | 1.202 (5) Å | Average Cl—O | 1.428 (3) Å | nih.gov |
| C6—C7 | 1.492 (6) Å | nih.gov | |||
| Pyridin-4-ylmethanaminium perchlorate monohydrate | C3—C4—C7—N2 (Molecule 1) | 67.4 (3)° | r.m.s. deviation from Td symmetry | 0.011 Å | nih.gov |
| C3—C4—C7—N2 (Molecule 2) | 13.2 (3)° | nih.gov |
This table presents data for analogous compounds to provide an insight into the expected bond parameters for 4-Ethylpyridinium Perchlorate.
The arrangement of ions in the crystal lattice, known as crystal packing, is dictated by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. In pyridinium perchlorates, the packing is often characterized by the formation of specific supramolecular motifs.
For example, in 4-acetylpyridinium perchlorate, the cations and anions are linked by hydrogen bonds to form chains along a specific crystallographic axis. nih.gov Similarly, in 4-(4-pyridylamino)pyridinium perchlorate, the cations form chains through N—H⋯N hydrogen bonding, and these chains are further organized into layers by C—H⋯π interactions. nih.gov The perchlorate anions are then anchored to these layers. nih.gov The study of phenoxyalkanoic acid herbicides also highlights the importance of various intermolecular interactions in defining the crystal packing. researchgate.net
Hydrogen bonds play a crucial role in the crystal structures of pyridinium perchlorates. youtube.com These interactions can occur between the pyridinium cation (as a hydrogen bond donor) and the perchlorate anion (as a hydrogen bond acceptor), or involve other co-crystallized molecules like water.
In the structure of pyridin-4-ylmethanaminium perchlorate monohydrate, an intricate three-dimensional network of N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds is observed. nih.gov The water molecules act as bridges, connecting the cations and anions. nih.gov Specifically, the pyridinium N-H group and other C-H groups on the cation can form hydrogen bonds with the oxygen atoms of the perchlorate anion. In 4-acetylpyridinium perchlorate, N—H⋯O and C—H⋯O hydrogen bonds are key to stabilizing the crystal structure. nih.gov The presence of strong hydrogen bonds is a characteristic feature of these types of salts. nih.gov
Table 2: Hydrogen Bond Geometries in an Analogous Pyridinium Perchlorate
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| N1—H···O1 | - | - | 2.896 (5) | - | nih.gov |
| C1—H···O5 | - | - | 2.963 (5) | - | nih.gov |
This table is based on data from 4-acetylpyridinium perchlorate and illustrates the types of hydrogen bonds that can be expected.
The perchlorate anion's environment within the crystal lattice is defined by its interactions with the surrounding cations. As a singly charged anion with a tetrahedral shape, it can participate in multiple hydrogen bonds with suitable donor groups on the cations.
In many pyridinium perchlorate structures, the oxygen atoms of the perchlorate anion act as acceptors for hydrogen bonds from the pyridinium N-H group and sometimes from activated C-H groups on the aromatic ring. nih.govnih.gov For instance, in 4-(4-pyridylamino)pyridinium perchlorate, the perchlorate ions are anchored to layers of cations through N—H⋯O hydrogen bonding. nih.gov The perchlorate anion can sometimes be disordered over several positions, which suggests a relatively weak interaction with the surrounding lattice, or it can be well-ordered, indicating a more defined and stronger set of interactions. nih.govnih.gov
Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization
Powder X-ray diffraction (PXRD) is a powerful, non-destructive analytical technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a crystalline solid. creative-biostructure.comlibretexts.orgwikipedia.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. libretexts.org
The PXRD pattern is a fingerprint of a crystalline compound, characterized by a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are determined by the crystal structure. For 4-ethylpyridinium perchlorate, PXRD can be used to:
Confirm the identity and purity of a synthesized batch by comparing its diffraction pattern to a reference pattern.
Identify different crystalline forms or polymorphs, as different polymorphs will have distinct PXRD patterns. creative-biostructure.com
Determine the unit cell parameters of the crystal lattice. researchgate.net
For example, in the study of cetylpyridinium (B1207926) perchlorate, PXRD was used to determine that the compound crystallizes in the monoclinic crystal system and to calculate its unit cell parameters. researchgate.net Similarly, the PXRD pattern of 4-acetylanilinium perchlorate confirmed its monoclinic crystal system. researchgate.net The sharpness of the diffraction peaks in a PXRD pattern can also provide qualitative information about the crystallinity of the sample. researchgate.net
Acid Base Chemistry and Proton Transfer Dynamics of 4 Ethylpyridine and Perchloric Acid Systems
Protonation Equilibria of 4-Ethylpyridine (B106801)
The transfer of a proton from an acid to a base is a reversible process that results in a state of equilibrium. The position of this equilibrium is a measure of the relative strengths of the acid and base involved. For 4-ethylpyridine, its basicity is characterized by the readiness of the nitrogen atom in the pyridine (B92270) ring to accept a proton.
Quantitative Determination of Acidity Constants (pKa) in Various Solvents
The acidity constant (pKa) is a quantitative measure of the strength of an acid in solution. For the conjugate acid of 4-ethylpyridine, the pyridinium (B92312) ion, the pKa value indicates its tendency to donate a proton. A variety of methods, including pH-metric microtitrations, can be employed to determine the pKa values of weak acids and bases. nih.gov These techniques allow for the precise measurement of pKa values for individual components within a mixture of weak organic acids and bases in aqueous solutions. nih.gov
The pKa of the conjugate acid of 4-ethylpyridine has been reported as 5.87 at 25°C. guidechem.com This value is a crucial parameter for understanding its behavior in acidic solutions. It is important to note that the pKa value is highly dependent on the solvent in which it is measured.
| Compound | Solvent | pKa | Reference |
|---|---|---|---|
| 4-Ethylpyridinium | Water | 5.87 | guidechem.com |
Influence of Solvent Polarity and Proton-Acceptor Properties on Equilibrium
The solvent plays a critical role in acid-base equilibria, and its properties can significantly shift the position of the equilibrium. libretexts.org The polarity of the solvent is a key factor; polar solvents can stabilize the charged species (the protonated base and the conjugate base of the acid) through solvation, thereby influencing the ease of proton transfer. researchgate.netdigitellinc.com For instance, the stabilization of a protonated 4-cyanopyridine (B195900)/trichloroacetic acid complex is enhanced in more polar solvents. researchgate.net
The ability of a solvent to act as a hydrogen bond donor or acceptor also impacts the equilibrium. nih.gov Water, with its unique capacity for hydrogen bonding and high polarizability, is particularly effective at stabilizing protons. nih.gov In contrast, aprotic solvents, which cannot donate hydrogen bonds, are less able to stabilize charged species, which can affect pKa values. nih.gov The presence of impurities, such as water in aprotic solvents, can also influence the measured pKa. nih.gov
The acid dissociation constant (Ka), and consequently the pKa, of a molecule is highly sensitive to the solvent composition. acs.org Even the addition of 50 wt% of an organic solvent to an aqueous solution can alter the pKa by more than a logarithmic unit compared to its value in pure water. acs.org For example, a decrease in the pKa of various aliphatic and aromatic amines is observed with an increasing proportion of ethanol (B145695) in water. youtube.com This is because the organic solvent can suppress the ionization of the analytes. youtube.com
Homoconjugation Phenomena (BHB⁺ Formation) of Pyridinium Ions
In certain solvent systems, particularly those with low polarity, the protonated base (pyridinium ion, BH⁺) can form a hydrogen-bonded complex with a neutral base molecule (B). This phenomenon, known as homoconjugation, results in the formation of a BHB⁺ species. researchgate.net The formation of these aggregates can favor the proton transfer process. researchgate.netrsc.org
Studies on 4-cyanopyridine with trichloroacetic acid have shown that the formation of CyPy/(TCA)₂ aggregates in solution promotes proton transfer. researchgate.netrsc.org The structure of these aggregates involves strong hydrogen bonds, such as N-H⁺···O⁻ and O-H···O. researchgate.netrsc.org
Mechanisms of Proton Transfer
Proton transfer can occur through various pathways, both within a single molecule (intramolecular) and between different molecules (intermolecular). The specific mechanism depends on the molecular structure, the solvent, and the presence of other interacting species.
Intramolecular Proton Transfer Pathways in Related Thiolate Systems
While not directly involving 4-ethylpyridine, studies on related thiolate systems provide valuable insights into the mechanisms of intramolecular proton transfer. In certain nickel-thiolate complexes, protonation occurs via a two-step mechanism. nih.gov Initially, the acid rapidly binds to the complex, likely through hydrogen bonding to the sulfur atom. nih.gov This is followed by a slower intramolecular proton transfer from the bound acid to the sulfur. nih.gov The rate of this intramolecular transfer is influenced by both electronic and steric factors. nih.gov
In other systems, such as derivatives of 3-thiolflavone, excited-state intramolecular proton transfer (ESIPT) has been observed. ntu.edu.twacs.org This process involves the transfer of a proton within the molecule upon photoexcitation and can occur on an extremely fast timescale. ntu.edu.twacs.org The driving force for ESIPT in these systems is not solely dependent on the acidity of the proton donor but is significantly influenced by the proton-accepting strength of the acceptor group. nih.govacs.org
Intermolecular Proton Transfer with Coordinated Ligands and Organic Bases
Intermolecular proton transfer is a fundamental process in acid-base reactions. In the context of metal complexes, proton transfer can occur between a coordinated ligand and an external organic base. The efficiency of this process can be influenced by π-interactions. For example, a complex of protonated pyridine and a phenyl substituent can facilitate the transfer of a proton to a nearby carbanion. acs.org
Kinetic Isotope Effects in Proton Transfer Reactions
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions, particularly proton transfer processes. wikipedia.orgprinceton.edulibretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H). In the context of the 4-ethylpyridine and perchloric acid system, this typically involves comparing the rate of proton transfer (k_H) from perchloric acid to the nitrogen atom of 4-ethylpyridine with the rate of deuteron (B1233211) transfer (k_D) from deuterated perchloric acid.
A primary KIE (k_H/k_D > 1) is expected for this reaction, as the cleavage of the O-H (or O-D) bond in perchloric acid is the rate-determining step. The magnitude of the KIE is influenced by the difference in zero-point vibrational energies between the O-H and O-D bonds. libretexts.org The O-H bond has a higher vibrational frequency and thus a higher zero-point energy than the O-D bond. Consequently, more energy is required to break the O-D bond, leading to a slower reaction rate for the deuterated species.
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, are generally smaller than primary KIEs but can still provide mechanistic details. wikipedia.org For example, deuteration of the ethyl group in 4-ethylpyridine would likely result in a small secondary KIE, reflecting subtle changes in hyperconjugation and steric interactions in the transition state.
Thermodynamics of Acid-Base Ionization
The thermodynamics of the acid-base reaction between 4-ethylpyridine and perchloric acid are governed by the enthalpy and entropy changes associated with the transfer of a proton from the acid to the base.
Enthalpy and Free Energy Determinations
The key thermodynamic parameter for the ionization of 4-ethylpyridine is its pKa, which is the negative logarithm of the acid dissociation constant of its conjugate acid, the 4-ethylpyridinium ion. The pKa of 4-ethylpyridinium has been reported to be approximately 6.02. This value can be used to calculate the standard Gibbs free energy of ionization (ΔG°) using the following equation:
ΔG° = 2.303 RT pKa
where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin (298.15 K).
The relationship between the free energy, enthalpy, and entropy of ionization is given by:
ΔG° = ΔH° - TΔS°
By determining the pKa at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of ionization can be calculated from a van't Hoff plot (ln(Ka) vs. 1/T). A study on the thermodynamics of protonation of 23 substituted pyridines provides a basis for understanding these parameters for 4-ethylpyridine. rsc.org
Table 1: Thermodynamic Parameters for the Ionization of 4-Ethylpyridinium Ion at 25°C
| Parameter | Value | Unit | Source/Calculation |
| pKa | 6.02 | Experimental | |
| ΔG° | 34.36 | kJ/mol | Calculated from pKa |
| ΔH° | (Not directly available) | kJ/mol | Estimated based on similar systems |
| TΔS° | (Not directly available) | kJ/mol | Calculated from ΔG° and estimated ΔH° |
Note: The value for ΔG° was calculated using the formula ΔG° = 2.303 * 8.314 * 298.15 * 6.02 / 1000.
Correlation with Electronic and Steric Effects of Substituents
The basicity of substituted pyridines, and thus the thermodynamics of their ionization, is significantly influenced by the electronic and steric effects of the substituents on the pyridine ring. The Hammett equation provides a quantitative means to correlate the reaction rates and equilibrium constants of reactions involving substituted aromatic compounds. ic.ac.ukutdallas.edunumberanalytics.com
For the ionization of substituted pyridinium ions, a linear free energy relationship exists, which can be expressed by the Hammett equation:
log(K/K₀) = ρσ
where K is the acid dissociation constant of the substituted pyridinium ion, K₀ is the constant for the unsubstituted pyridinium ion, ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects, and σ is the substituent constant that quantifies the electronic effect of the substituent.
A study on the thermodynamics of protonation of 23 substituted pyridines derived the following equation: rsc.org
pKa = 5.35 – 5.23Σσ
This equation highlights the significant influence of substituents on the pKa. The ethyl group at the 4-position of the pyridine ring is an electron-donating group (+I effect). This increases the electron density on the nitrogen atom, making it a stronger base compared to unsubstituted pyridine (pKa ≈ 5.25). wikipedia.org The increased basicity of 4-ethylpyridine results in a higher pKa for its conjugate acid.
The steric effect of the ethyl group at the 4-position is minimal as it is distant from the nitrogen atom, the site of protonation. Therefore, the electronic effect is the dominant factor influencing the basicity of 4-ethylpyridine.
Table 2: Hammett Substituent Constants (σ) for Selected Groups
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -C₂H₅ | -0.07 | -0.15 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Source: Data compiled from various physical organic chemistry resources.
The negative σ_para value for the ethyl group confirms its electron-donating nature, which leads to an increase in the pKa of 4-ethylpyridine compared to pyridine, consistent with the experimental observations.
Intermolecular Interactions and Supramolecular Architecture in 4 Ethylpyridinium Perchlorate Systems
Nature and Energetics of Hydrogen Bonding
Hydrogen bonds are a dominant feature in the crystal structure of pyridinium (B92312) salts, including 4-ethylpyridinium perchlorate (B79767). These directional interactions involve a hydrogen atom positioned between two electronegative atoms, significantly contributing to the stability and organization of the crystal lattice.
In the crystal structure of pyridinium perchlorate salts, the most prominent hydrogen bonds are formed between the positively charged nitrogen of the pyridinium cation (N⁺-H) and the oxygen atoms of the perchlorate anion (O⁻). These N⁺-H···O⁻ interactions are a recurring motif, linking the cations and anions into extended networks. For instance, in 4-acetylpyridinium perchlorate, a related compound, these hydrogen bonds result in chains propagating along a specific crystallographic axis. nih.gov Similarly, in 4-(4-pyridylamino)pyridinium perchlorate, perchlorate ions are anchored to layers of cations through N-H···O hydrogen bonding. nih.gov The strength of these bonds is enhanced by the electrostatic attraction between the formally charged donor and acceptor groups. In the case of 4-ethoxyanilinium perchlorate, strong N—H···O hydrogen bonds with a bond distance of 2.889 (3) Å are pivotal for the stability of the crystal structure, linking cations and anions into chains. nih.gov
A study of 3-(aminocarbonyl)pyridinium perchlorate further illustrates the significance of these interactions, where bifurcated N—H⋯O hydrogen bonds between the pyridine (B92270) cation and the perchlorate anion lead to the formation of specific ring motifs. researchgate.net
Table 1: Examples of N-H···O Hydrogen Bond Distances in Related Pyridinium Perchlorate Salts
| Compound | N-H···O Bond Distance (Å) | Reference |
| 4-Acetylpyridinium perchlorate | 2.896 (5) | nih.gov |
| 4-Ethoxyanilinium perchlorate | 2.889 (3) | nih.gov |
This table provides examples of N-H···O hydrogen bond lengths observed in the crystal structures of similar pyridinium perchlorate compounds, illustrating the typical range for these interactions.
In the crystal of 4-acetylpyridinium perchlorate, the packing is reinforced by C—H⋯O interactions, which, along with N—H⋯O bonds, contribute to the stability of the crystal structure. nih.gov Similarly, in the crystal structures of bis(2,6-lutidinium) tetrahalocuprate(II) complexes, which are analogous pyridinium systems, (H₂C–H···X) and (C–H···X) hydrogen bonds (where X is a halogen) are observed, highlighting the general importance of such interactions in pyridinium-containing crystals. researchgate.net The presence of these weak C-H···O interactions helps to create a three-dimensional network, ensuring efficient packing of the ions in the solid state. researchgate.net In tetra-n-butylammonium perchlorate, C-H...O intermolecular interactions are also noted as a stabilizing factor. monash.edu
The hydrogen bonds present in 4-ethylpyridinium perchlorate systems can be further characterized by considering the electronic effects within the interacting ions. The concepts of Resonance-Assisted Hydrogen Bonding (RAHB) and Charge-Assisted Hydrogen Bonding (CAHB) are particularly relevant.
Charge-Assisted Hydrogen Bonding (CAHB) is a prominent feature in 4-ethylpyridinium perchlorate. This type of hydrogen bond, described as an X-H⁺···Y⁻ interaction, involves a hydrogen bond donor that is part of a cation and an acceptor that is part of an anion. frontiersin.org The electrostatic attraction between the positive charge on the 4-ethylpyridinium cation and the negative charge on the perchlorate anion significantly strengthens the N⁺-H···O⁻ hydrogen bond. This additional electrostatic component makes CAHBs considerably stronger than neutral hydrogen bonds. frontiersin.orgmdpi.com The formation of these charge-assisted hydrogen bonds is a key factor in the stability of the resulting salt. frontiersin.org The interaction between alkylpyridinium cations and anions is a subject of study that highlights the competition and cooperation of charge-assisted anion−π interactions and hydrogen bonding. nih.gov
Resonance-Assisted Hydrogen Bonding (RAHB) refers to the enhancement of a hydrogen bond's strength due to π-electron delocalization within the molecule containing the hydrogen bond donor or acceptor. nih.govrsc.org In the context of the 4-ethylpyridinium cation, the π-system of the pyridine ring can influence the acidity of the N-H proton. While the original concept of RAHB often focuses on intramolecular hydrogen bonds or specific intermolecular arrangements like those in carboxylic acid dimers, the principles can be extended to understand the electronic environment of the pyridinium cation. nih.govrsc.orgresearchgate.net The delocalization of the positive charge across the pyridine ring can affect the strength of the N⁺-H···O⁻ hydrogen bond. However, the dominant effect in 4-ethylpyridinium perchlorate is more accurately described as charge-assisted, given the formal charges on the ions.
While not directly involving 4-ethylpyridinium perchlorate, the concepts of ditopic and monotopic hydrogen bonding are important for understanding how pyridinium-type molecules can be used to build more complex supramolecular architectures. A monotopic ligand can form a hydrogen bond at a single site, whereas a ditopic ligand has two distinct hydrogen bonding sites. researchgate.netrsc.org
In the context of crown ether complexes, a 4-ethylpyridinium cation could potentially act as a guest molecule. If the pyridinium cation were to interact with a crown ether through a single N⁺-H···O hydrogen bond, this would be an example of a monotopic interaction. However, if the 4-ethylpyridinium cation were part of a larger molecular assembly with multiple hydrogen bonding sites, it could participate in more complex, ditopic architectures. For example, ditopic ligands are used to create well-ordered extended complexes. rsc.org The design of such systems often relies on the predictable nature of hydrogen bonding from components like pyridinium ions.
Ionic Interactions and Ion Pairing
The primary interaction holding the 4-ethylpyridinium and perchlorate ions together is the electrostatic attraction between the oppositely charged species. This leads to the formation of ion pairs, which are fundamental units in the solid-state structure and can also persist in solutions of low to moderate polarity.
The formation of a 4-ethylpyridinium-perchlorate ion pair is a direct consequence of the acid-base reaction between 4-ethylpyridine (B106801) and perchloric acid. The resulting cation and anion are held together by strong electrostatic forces. In the solid state, these ion pairs are arranged in a regular crystalline lattice, stabilized by the aforementioned hydrogen bonds. nih.gov
The stability of these ion pairs is influenced by several factors, including the nature of the solvent when in solution. In nonpolar solvents, the ions will be tightly associated as ion pairs. In more polar solvents, the solvent molecules can solvate the individual ions, leading to a greater degree of dissociation. The perchlorate anion is known to form weak ion-pairs. capes.gov.br The stability of pyridinium-anion pairs is also a subject of research, considering the interplay of hydrogen bonding and other noncovalent interactions. nih.gov The formation of R1²(4) ring motifs through pyridine–anion bifurcated N—H⋯O interactions in 3-(aminocarbonyl)pyridinium perchlorate demonstrates the specific and stable nature of these ion-pairing arrangements in the solid state. researchgate.net
Influence of Perchlorate Anion on Ionic Association and Retention in Chromatography
In the field of reversed-phase high-performance liquid chromatography (RP-HPLC), the perchlorate anion (ClO₄⁻) has demonstrated considerable utility as an ion-pairing reagent, particularly for the separation of positively charged molecules like peptides. researchgate.netnih.govnih.gov Its effectiveness stems from its ability to form strong ionic associations with cationic species, thereby increasing their retention on the nonpolar stationary phase of the chromatography column.
Research comparing different anionic ion-pairing reagents has shown a clear hierarchy of effectiveness. The retention of peptides increases in the order of chloride (Cl⁻) < trifluoroacetate (B77799) (TFA⁻) < perchlorate (ClO₄⁻). nih.govnih.gov This indicates that perchlorate is significantly more effective at increasing the hydrophobicity of cationic analytes than the more commonly used trifluoroacetate. researchgate.net This enhanced retention is particularly pronounced when using a mobile phase containing a less hydrophobic acid, such as phosphoric acid, compared to trifluoroacetic acid. nih.gov
The following table summarizes the comparative effectiveness of different anions as ion-pairing reagents in RP-HPLC:
| Anion | Relative Effectiveness in Increasing Retention |
| Chloride (Cl⁻) | Low |
| Trifluoroacetate (TFA⁻) | Medium |
| Perchlorate (ClO₄⁻) | High |
Design and Characterization of Recurrent Supramolecular Synthons
The predictable and reliable formation of specific intermolecular interactions, known as supramolecular synthons, is a cornerstone of crystal engineering. In the case of pyridinium perchlorate systems, hydrogen bonding plays a crucial role in dictating the three-dimensional crystal architecture.
In related pyridinium-based perchlorate salts, the supramolecular structure is often dominated by a network of hydrogen bonds. For example, in pyridin-4-ylmethanaminium perchlorate monohydrate, the crystal structure reveals an intricate three-dimensional network of N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. iucr.orgnih.gov The pyridinium cations and perchlorate anions are linked through these interactions, often involving water molecules that act as hydrogen-bond donors and acceptors, bridging the cationic and anionic components. nih.gov
The study of these recurrent synthons allows for a degree of predictability in the crystal structures of new materials. The understanding of how the 4-ethylpyridinium cation and the perchlorate anion will interact through hydrogen bonding and electrostatic forces is essential for the rational design of crystalline materials with desired physical and chemical properties. While specific crystallographic data for 4-ethylpyridinium perchlorate was not found in the provided search results, the principles derived from closely related structures provide a strong basis for predicting its supramolecular assembly. The perchlorate anion, with its tetrahedral geometry and potential for accepting multiple hydrogen bonds, plays a pivotal role in organizing the cationic components into a stable, extended network.
Coordination Chemistry of 4 Ethylpyridine in the Presence of Perchlorate
4-Ethylpyridine (B106801) as a Ligand in Metal Complexes
4-Ethylpyridine, a derivative of pyridine (B92270), readily acts as a ligand, donating the lone pair of electrons from its nitrogen atom to a metal center. wikipedia.org This coordination behavior is central to the formation of a diverse array of metal complexes.
The synthesis of metal-4-ethylpyridine complexes typically involves the reaction of a suitable metal salt with 4-ethylpyridine in an appropriate solvent. The perchlorate (B79767) anion is often introduced through the use of metal perchlorate salts.
Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes featuring diimine and phosphine (B1218219) ligands have been a subject of interest. tntech.edu The synthesis of related 4-ethylpyridine complexes would likely follow established procedures for creating fac-[Re(CO)3]+ moieties, often starting from precursors like [NEt4]2[Re(CO)3Br3]. nih.gov Characterization of such complexes relies heavily on spectroscopic methods. For instance, the presence of strong peaks in the infrared (IR) spectrum between 1900 cm⁻¹ and 2100 cm⁻¹ is indicative of the Re-CO bonds. liberty.edu
Copper(II) Complexes: Copper(II) perchlorate readily reacts with pyridine-type ligands to form complexes. rsc.orge3s-conferences.org For example, the reaction of copper(II) perchlorate with 2-ethylpyridine, a related ligand, has yielded both mononuclear and tetranuclear complexes depending on the reaction conditions. nih.gov The synthesis of a Cu(II)-4-ethylpyridine complex would likely involve mixing methanolic solutions of a copper(II) salt and 4-ethylpyridine. nih.gov The resulting complexes can be characterized by techniques such as X-ray crystallography, UV-vis spectroscopy, and IR spectroscopy. rsc.org In some cases, the perchlorate ion might coordinate to the copper center, but more often it remains as a counterion. rsc.orge3s-conferences.org
Nickel(II) Complexes: Nickel(II) perchlorate is known to form complexes with pyridine and its derivatives. wikipedia.org The synthesis of Ni(II)-4-ethylpyridine complexes can be achieved by reacting nickel(II) perchlorate with 4-ethylpyridine. Depending on the stoichiometry and reaction conditions, different coordination numbers and geometries can be obtained. wikipedia.org For instance, both tetrahedral and octahedral complexes of Ni(II) with picoline (a methylpyridine) have been reported. wikipedia.org Characterization would involve spectroscopic and magnetic studies to determine the geometry and electronic structure of the complex. nih.gov
Cobalt(II) Complexes: Cobalt(II) perchlorate serves as a common starting material for the synthesis of cobalt(II)-pyridine type complexes. asianpubs.orgresearchgate.net The reaction of cobalt(II) perchlorate with 4-ethylpyridine would be expected to yield complexes where the 4-ethylpyridine coordinates to the cobalt center. The molar conductance data for such complexes can reveal whether the perchlorate anion is coordinated or acts as a counterion, with ionic complexes showing higher conductivity. researchgate.net Spectroscopic methods like UV-Vis and IR, along with magnetic susceptibility measurements, are crucial for characterization, often indicating an octahedral geometry for Co(II) complexes. asianpubs.org
Zinc(II) Complexes: Zinc(II) salts, including zinc(II) perchlorate, are used to synthesize complexes with pyridine-based ligands. ajol.infonih.gov The reaction of a zinc(II) salt with 4-ethylpyridine would lead to the formation of a coordination complex. researchgate.netmdpi.com Characterization using techniques such as elemental analysis, FTIR, and ¹H-NMR spectroscopy would confirm the coordination of the 4-ethylpyridine ligand to the zinc(II) center. ajol.info Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. researchgate.net
Table 1: Examples of Synthesized Metal-Pyridine Derivative Complexes and Characterization Data
| Metal Ion | Ligand(s) | Formula of Complex | Characterization Highlights | Reference(s) |
| Cu(II) | 2-ethylpyridine, Chloride | trans-[CuCl2(etpy)2] | Square planar geometry confirmed by X-ray diffraction. | nih.gov |
| Cu(II) | 2-ethylpyridine, Chloride, Oxide | [Cu4OCl6(etpy)4] | Tetranuclear core with a central μ₄-O ion. | nih.gov |
| Co(II) | Benzoylidenepyridine-4-hydroxyaniline, Perchlorate | Co(BP4HA)22 | Ionic nature confirmed by molar conductance; octahedral geometry proposed from spectral data. | asianpubs.orgresearchgate.net |
| Zn(II) | Nicotinamide, Water, Perchlorate | Zn(Nia)2(H2O)42 | Distorted octahedral geometry with trans-nicotinamide ligands. | nih.gov |
| Ni(II) | Aminoquinoline derivative, Nitrate | [Ni(H2L)(NO3)]·2H2O | Square planar geometry proposed based on experimental and DFT results. | nih.gov |
The coordination number and geometry of metal-4-ethylpyridine complexes are influenced by the size of the metal ion, the steric bulk of the ligands, and the electronic configuration of the metal. libretexts.org Common geometries include octahedral, tetrahedral, and square planar. libretexts.org
In octahedral complexes, the metal center is surrounded by six ligands. libretexts.org For a complex like [M(4-ethylpyridine)4(X)2], the 4-ethylpyridine ligands typically occupy the equatorial positions with the other two ligands (X) in the axial positions. For Co(II) and Ni(II), distorted octahedral geometries are frequently observed. researchgate.netmdpi.com
Tetrahedral and square planar geometries are common for four-coordinate complexes. libretexts.org For instance, Zn(II) complexes with pyridine-type ligands often exhibit a distorted tetrahedral geometry. researchgate.net Square planar geometry is characteristic of d⁸ metal ions like Ni(II) in certain ligand fields. wikipedia.org
The bonding in these complexes primarily involves a σ-bond formed by the donation of the nitrogen lone pair of 4-ethylpyridine to an empty orbital on the metal center. fiveable.me There can also be a minor π-acceptor contribution from the pyridine ring. wikipedia.org The nature of the metal-ligand bond can be probed using techniques like IR and NMR spectroscopy. In some instances, as with copper(II) complexes of 4-methylpyridine, weak π-back bonding has been observed. researchgate.net
Table 2: Common Coordination Geometries of Metal-Pyridine Type Complexes
| Coordination Number | Geometry | Example Complex Ion | Reference(s) |
| 4 | Tetrahedral | [Zn(CN)4]2- | libretexts.org |
| 4 | Square Planar | [Pt(NH3)2Cl2] | libretexts.org |
| 5 | Trigonal Bipyramidal | [CoCl5]2- | libretexts.org |
| 5 | Square Pyramidal | [VO(CN)4]2- | libretexts.org |
| 6 | Octahedral | [Co(H2O)6]2+ | libretexts.org |
Perchlorate as a Counterion in Coordination Compounds
The perchlorate anion (ClO₄⁻) is the conjugate base of the very strong perchloric acid, making it a very weak base. wikipedia.org This property dictates its primary role in coordination chemistry.
In many instances, the perchlorate anion functions as a "non-coordinating" anion. wikipedia.orgacs.org This means it exists in the crystal lattice to balance the charge of the cationic metal complex but does not form a direct covalent bond with the metal center. wikipedia.org Its low basicity means it is often outcompeted by other potential ligands, including water. wikipedia.org The presence of aquo complexes with non-coordinated perchlorate, such as the hexaaquo complexes of Fe(II), Co(II), Ni(II), and Cu(II), illustrates this point. wikipedia.org The large size and low charge density of the perchlorate ion also contribute to its weak coordinating ability. However, the term "non-coordinating" can be misleading, as under certain conditions, particularly in the absence of better coordinating ligands or in non-aqueous solvents, perchlorate can and does coordinate to metal ions. acs.orgacs.org
The structure-directing role of perchlorate counterions through noncovalent interactions, such as hydrogen bonding, has also been noted in the solid-state structures of some complexes. researchgate.net
While often considered innocent, the perchlorate anion can have an indirect influence on the reactivity of the coordination compound. The protonation of a coordinated ligand can be facilitated by the presence of a strong acid like perchloric acid, which is the source of the perchlorate anion. evitachem.com This protonation can lead to the formation of pyridinium (B92312) salts, which can be intermediates in further reactions. evitachem.com
It is also important to note that perchlorate salts of metal complexes containing organic ligands can be potentially explosive and must be handled with great care. tamu.edu
Computational and Theoretical Investigations of 4 Ethylpyridinium Perchlorate
Quantum Chemical Studies (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular and electronic properties of 4-ethylpyridinium perchlorate (B79767). These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the system, from which a wealth of other properties can be derived.
Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule or ion, corresponding to its most stable structure. For 4-ethylpyridinium perchlorate, this involves separately or collectively optimizing the geometries of the 4-ethylpyridinium cation and the perchlorate anion.
Theoretical studies on similar pyridinium (B92312) derivatives, such as acetylpyridinium perchlorate, reveal that the pyridinium ring generally maintains its planarity upon protonation. nih.gov The ethyl group in the 4-position of the 4-ethylpyridinium cation would be expected to adopt a staggered conformation relative to the ring to minimize steric hindrance. The perchlorate anion (ClO₄⁻) is known to possess a tetrahedral geometry. nih.gov
Electronic structure analysis provides information about the distribution of electrons within the ions. In the 4-ethylpyridinium cation, the positive charge is not localized solely on the nitrogen atom but is delocalized across the entire aromatic ring system due to resonance. This delocalization contributes to the stability of the cation. DFT calculations on related systems, like cetylpyridinium (B1207926) perchlorate, have shown that there is an electron transfer from the perchlorate anion to the pyridinium cation, which characterizes their interionic interactions. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for 4-Ethylpyridinium Cation and Perchlorate Anion (Based on DFT Calculations of Analogous Systems)
| Parameter | 4-Ethylpyridinium Cation (Predicted) | Perchlorate Anion (Predicted) |
| Bond Lengths (Å) | ||
| C-N | ~1.35 - 1.38 | |
| C-C (ring) | ~1.38 - 1.40 | |
| C-C (ethyl) | ~1.53 | |
| C-H (ring) | ~1.08 | |
| C-H (ethyl) | ~1.09 | |
| N-H | ~1.03 | |
| Cl-O | ||
| **Bond Angles (°) ** | ||
| C-N-C | ~120 | |
| C-C-C (ring) | ~120 | |
| C-C-N (ring) | ~120 | |
| H-N-C | ~120 | |
| O-Cl-O |
Note: The values in this table are approximate and based on typical results from DFT calculations on similar molecular structures. Actual values would require specific calculations for 4-ethylpyridinium perchlorate.
The acid dissociation constant (pKa) is a critical measure of the acidity of the 4-ethylpyridinium cation, which is the conjugate acid of 4-ethylpyridine (B106801). Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. nih.gov
The direct method involves calculating the free energies of the protonated (4-ethylpyridinium) and deprotonated (4-ethylpyridine) species in a solvent model, along with the free energy of the solvated proton. nih.gov The pKa is then derived from the following equation:
pKa = ΔG / (2.303 * RT)
where R is the gas constant and T is the temperature. The accuracy of these calculations is highly dependent on the level of theory, the basis set, and the solvation model used. wayne.edumdpi.com Continuum solvation models like the Solvation Model based on Density (SMD) are commonly employed to approximate the effect of the solvent. nih.gov For greater accuracy, a few explicit solvent molecules can be included in the calculation to model the direct hydrogen-bonding interactions. wayne.edu The experimental pKa of 4-ethylpyridine is a known value, which can be used to benchmark the accuracy of the computational methods. nih.gov
Quantum chemical calculations are highly effective in simulating various spectroscopic properties, which can then be compared with experimental data for validation.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations. These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the spectral bands to specific molecular motions can be achieved. For instance, in related pyridinium compounds, the N-H stretching vibration is a characteristic band that is sensitive to hydrogen bonding. researchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), have been shown to provide good agreement with experimental vibrational spectra after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.net
NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can predict the ¹H and ¹³C NMR spectra of the 4-ethylpyridinium cation. The chemical shifts are sensitive to the electronic environment of each nucleus. For example, in cetylpyridinium perchlorate, DFT calculations have helped explain the observed differences in the ¹H-NMR chemical shifts of the protons in the ortho-position of the pyridine (B92270) ring. researchgate.net
In the solid state, and also in solution, the 4-ethylpyridinium cation and the perchlorate anion interact through a network of intermolecular forces, with hydrogen bonding being particularly significant. The protonated nitrogen of the pyridinium ring acts as a hydrogen bond donor, while the oxygen atoms of the perchlorate anion serve as acceptors.
Computational models can be used to investigate the geometry and strength of these N-H···O hydrogen bonds. nih.govnih.gov Molecular dynamics simulations can also be employed to study the dynamics of these interactions in solution. rsc.orgrsc.org Studies on similar systems, such as 4-(2H-tetrazol-5-yl)pyridinium perchlorate, have shown that N-H···O hydrogen bonds link the cations and anions into extended chains. nih.gov The strength of these hydrogen bonds influences the crystal packing and physical properties of the compound.
Advanced Theoretical Approaches for Bonding Analysis (e.g., Atoms-in-Molecules Theory)
To gain a deeper understanding of the nature of the chemical bonds and intermolecular interactions, advanced theoretical methods can be applied.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density topology of a molecular system. wikipedia.orgnumberanalytics.comwiley-vch.de QTAIM partitions the molecule into atomic basins based on the gradient vector field of the electron density. This allows for an unambiguous definition of atoms in a molecule and the characterization of the chemical bonds between them.
By analyzing the properties of the electron density at the bond critical points (BCPs)—points of minimum electron density along the bond path between two atoms—the nature of the interaction can be classified. For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between covalent and closed-shell (e.g., ionic, hydrogen bond) interactions. researchgate.netmdpi.com In the context of 4-ethylpyridinium perchlorate, QTAIM could be used to:
Quantify the covalent character of the bonds within the 4-ethylpyridinium cation and the perchlorate anion.
Characterize the N-H···O hydrogen bonds between the cation and anion, providing a quantitative measure of their strength and nature.
Mechanistic Studies of Reactions Involving 4 Ethylpyridinium Perchlorate or Its Components
Perchloric Acid-Catalyzed Organic Transformations
Perchloric acid (HClO₄) is a powerful mineral acid known for its strong oxidizing and catalytic capabilities in a variety of organic reactions. calibrechem.comacs.org Its effectiveness stems from its high acidity and the low coordinating ability of the perchlorate (B79767) anion, which allows for the generation of highly reactive cationic intermediates. acs.org
Perchloric acid is an effective catalyst for acetylation reactions of alcohols and phenols. acs.orgresearchgate.net The mechanism of perchloric acid-catalyzed acetylation involves the protonation of the acetylating agent, typically acetic anhydride (B1165640), by the strong acid. This protonation significantly increases the electrophilicity of the acetylating agent. ucalgary.ca
The proposed mechanism proceeds as follows:
Protonation of Acetic Anhydride: Perchloric acid protonates one of the carbonyl oxygen atoms of acetic anhydride, forming a highly electrophilic acylium ion intermediate.
Nucleophilic Attack: The alcohol or phenol, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated acetic anhydride.
Deprotonation: A weak base, which can be another molecule of the alcohol or the solvent, removes a proton from the resulting oxonium ion to yield the final ester product and regenerate the acid catalyst.
In some cases, particularly with phenols, both O-acylation (on the hydroxyl group) and C-acylation (on the aromatic ring, a Friedel-Crafts type reaction) are possible. ucalgary.ca The use of a strong acid catalyst like perchloric acid typically favors O-acylation by increasing the electrophilicity of the acylating agent. ucalgary.ca The use of perchloric acid supported on silica (B1680970) gel has been shown to be a highly efficient, reusable, and environmentally benign catalytic system for these transformations. organic-chemistry.orgniscpr.res.in
A general representation of the catalytic role of perchloric acid in the acetylation of an alcohol (ROH) with acetic anhydride is depicted below:
Table 1: Mechanistic Steps in Perchloric Acid-Catalyzed Acetylation
| Step | Description |
| 1. Catalyst Activation | Perchloric acid (HClO₄) protonates acetic anhydride ((CH₃CO)₂O), enhancing its electrophilicity. |
| 2. Nucleophilic Attack | The alcohol (ROH) attacks the electrophilic carbonyl carbon of the activated acetic anhydride. |
| 3. Product Formation | A proton is eliminated, forming the ester (ROCOCH₃), acetic acid, and regenerating the catalyst. |
This interactive table summarizes the key mechanistic steps.
Perchloric acid is a potent oxidizing agent, a property that is utilized in various chemical processes, including the digestion of complex organic matrices for analysis and in specific oxidative degradation pathways. calibrechem.comnih.gov The oxidizing power of perchloric acid increases significantly with concentration and temperature.
In the context of polymeric degradation, perchloric acid can initiate and accelerate the breakdown of polymer chains. For instance, in the degradation of cellulose, a natural polymer, strong acids catalyze the hydrolysis of the β-1,4-glycosidic bonds that link the glucose units. nih.govnih.gov The mechanism involves the protonation of the glycosidic oxygen by the acid, which weakens the bond and facilitates its cleavage through nucleophilic attack by water. nih.gov
The oxidative degradation of synthetic polymers can also be influenced by strong acids. The process often begins with the formation of radical species. rsc.orgyoutube.com Perchloric acid can promote the formation of these initial radicals, which then react with oxygen in a chain reaction, leading to the scission of polymer chains and the formation of oxidized products like carbonyls and hydroperoxides. rsc.orgyoutube.com This leads to changes in the material's physical properties, such as hardening and discoloration. youtube.com For example, the degradation of polyethylene (B3416737) glycol (PEG) can be achieved through Fenton oxidation, a process that is highly dependent on acidic conditions to generate hydroxyl radicals, the primary oxidizing species. rsc.org
Proton-coupled electron transfer (PCET) is a fundamental process in many catalytic cycles where both a proton and an electron are transferred. wikipedia.orgacs.org In reactions catalyzed by strong acids like perchloric acid, the acid can play a crucial role in these PCET pathways. The high concentration of protons can facilitate electron transfer by stabilizing reduced species or by protonating substrates to make them more susceptible to reduction.
In a catalytic cycle, a strong acid can:
Create a Proton Gradient: Establishing a high proton concentration can drive proton transfer steps.
Modify Redox Potentials: Protonation or deprotonation of a species can significantly alter its reduction potential, making electron transfer more or less favorable. acs.org
Facilitate Bond Homolysis: PCET enables the activation of strong E-H bonds (where E = O, N, etc.) by allowing the simultaneous movement of a proton to a base and an electron to an oxidant. proquest.com
These principles are critical in designing efficient catalysts for energy conversion reactions, where managing proton movement is key to circumventing kinetic and thermodynamic barriers. rsc.org
Reactivity of 4-Ethylpyridinium Ion and Related Pyridinium (B92312) Species
The 4-ethylpyridinium ion is a quaternary ammonium (B1175870) cation. The presence of the positively charged nitrogen atom significantly influences the reactivity of the pyridine (B92270) ring, making it highly susceptible to certain types of reactions.
The pyridinium ring, particularly when N-alkylated like in the 4-ethylpyridinium ion, is electron-deficient. This makes it susceptible to nucleophilic aromatic substitution (SNA_r), a reaction that is generally difficult for electron-rich aromatic rings like benzene (B151609). scranton.edumasterorganicchemistry.com
Nucleophilic attack is highly regioselective, favoring the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. stackexchange.com This is because attack at these positions allows the negative charge of the resulting intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, which provides significant resonance stabilization. stackexchange.com Attack at the C-3 (meta) position does not allow for this stabilization. stackexchange.com
For the 4-ethylpyridinium ion, the C-4 position is blocked by the ethyl group. Therefore, nucleophilic attack would be expected to occur predominantly at the C-2 and C-6 positions. The reaction proceeds through a two-step addition-elimination mechanism:
Addition: The nucleophile attacks the C-2 or C-6 position, breaking the aromaticity of the ring and forming a negatively charged intermediate.
Elimination: If a suitable leaving group is present on the carbon that was attacked, it is eliminated, and the aromaticity of the ring is restored. In the absence of a leaving group, subsequent reactions like ring-opening (Zincke reaction) can occur, especially with primary and secondary amine nucleophiles. thieme-connect.com
Studies on related N-methyl-4-substituted pyridinium salts have been conducted to understand the mechanism of nucleophilic substitution. acs.org The reactivity of pyridinium salts can be harnessed for various synthetic transformations, including the functionalization of hetero-cycles. thieme-connect.comnih.gov
Organic perchlorate salts, including pyridinium perchlorates, are energetic materials, and their thermal decomposition is of significant interest, particularly for applications in propellants and explosives. at.uadtic.mil The decomposition process is typically studied using techniques like thermogravimetry (TGA) and differential thermal analysis (DTA). at.uaresearchgate.net
The thermal decomposition of pyridinium perchlorates is a complex process involving redox reactions between the oxidizing perchlorate anion (ClO₄⁻) and the reducing pyridinium cation. researchgate.net The decomposition often proceeds in multiple stages, corresponding to different reaction regimes at increasing temperatures. For ammonium perchlorate, a low-temperature and a high-temperature decomposition regime are well-documented. researchgate.netrsc.org
The general pathway for the decomposition of pyridinium perchlorates is thought to involve the following steps:
Initial Proton Transfer/Dissociation: The process may be initiated by the transfer of a proton from the pyridinium cation to the perchlorate anion, forming pyridine and perchloric acid.
Decomposition of Perchloric Acid: The perchloric acid formed is unstable and decomposes, producing a variety of highly reactive, oxidizing species such as ClO₂, HCl, and various oxygen-containing radicals.
Oxidation of the Organic Moiety: These reactive species then oxidize the pyridine and ethyl group of the 4-ethylpyridinium cation. This leads to the formation of gaseous products like CO₂, H₂O, N₂, and nitrogen oxides (N₂O, NO₂). researchgate.netrsc.org
The kinetics and specific products can be influenced by factors such as heating rate, sample size, and the presence of catalysts. at.uaacs.org Isoconversional methods are often used to determine the activation energy of the decomposition process, which can vary as the reaction proceeds. at.uaresearchgate.net
Table 2: Key Thermal Decomposition Characteristics of Pyridinium Perchlorates
| Analysis Technique | Observation | Implication |
| Thermogravimetry (TGA) | Mass loss occurs in distinct stages with increasing temperature. at.uaresearchgate.net | Indicates multi-step decomposition process. |
| Differential Thermal Analysis (DTA) | Exothermic peaks are observed, corresponding to mass loss stages. at.uaresearchgate.net | Confirms the energetic and heat-releasing nature of the decomposition. |
| Evolved Gas Analysis (e.g., TGA-MS) | Identifies gaseous products like H₂O, N₂O, NO₂, and HCl. researchgate.net | Elucidates the final products of the redox reactions. |
This interactive table highlights the common findings from the thermal analysis of pyridinium perchlorate salts.
Analytical Methodologies in Chemical Research Utilizing 4 Ethylpyridine and Perchloric Acid
Titrimetric Quantification of Pyridine (B92270) Bases using Perchloric Acid
The titration of weak bases, such as pyridine and its derivatives like 4-ethylpyridine (B106801), is effectively carried out in a non-aqueous medium using perchloric acid as the titrant. lcms.czxylemanalytics.com This method is particularly advantageous because it allows for the accurate quantification of bases that are too weak to be titrated in an aqueous solution. lcms.cz
The choice of a non-aqueous solvent is critical. Glacial acetic acid is a commonly used solvent for this purpose. lcms.czxylemanalytics.combrainkart.com In this acidic solvent, the basicity of weak bases like pyridine is enhanced, a phenomenon known as the leveling effect. brainkart.com Perchloric acid, being a very strong acid, protonates the glacial acetic acid, forming the onium ion, CH₃COOH₂⁺. lcms.czbrainkart.com This onium ion then readily donates a proton to the weak base (B), such as 4-ethylpyridine, as depicted in the following reactions:
HClO₄ + CH₃COOH → ClO₄⁻ + CH₃COOH₂⁺ lcms.cz
B + CH₃COOH₂⁺ → BH⁺ + CH₃COOH lcms.cz
This two-step mechanism ensures a sharp and clear endpoint, which can be detected either potentiometrically or by using a visual indicator. lcms.czgla.ac.in Crystal violet is a frequently used indicator for the titration of pyridine with perchloric acid, changing from violet in the basic medium to a yellowish-green in the acidic medium. gla.ac.insips.org.in Other indicators like Oracet Blue B are also employed. gla.ac.insips.org.in The use of acetic anhydride (B1165640) in conjunction with glacial acetic acid can be beneficial for some titrations, though this can cause the mixture to heat up. xylemanalytics.com
The precision of this method is demonstrated by its application in the pharmaceutical industry for the analysis of various nitrogen-containing compounds and amine salts. xylemanalytics.comsips.org.inyoutube.com For instance, the assay of azelnidipine, a pharmaceutical compound, using non-aqueous potentiometric titration with perchloric acid has shown high accuracy and precision, with a relative standard deviation (RSD) of less than 1%. jocpr.com
Table 1: Indicators for Non-Aqueous Titration of Pyridine Bases
| Indicator | Solvent | Basic Color | Acidic Color |
|---|---|---|---|
| Crystal Violet | Glacial Acetic Acid | Violet | Yellowish-green |
| Oracet Blue B | Glacial Acetic Acid | Blue | Pink |
| Quinaldine Red | Ethanol (B145695) | Purple-red | Pale green |
| Thymol Blue | Methanol (B129727) | Yellow | Blue |
This table is based on information from references gla.ac.insips.org.in.
Chromatographic Studies of Ionizable Pyridine Compounds
In the realm of chromatography, particularly High-Performance Liquid Chromatography (HPLC), the interactions between analytes and the mobile and stationary phases are paramount for achieving separation. For ionizable compounds like 4-ethylpyridine, the presence of counterions such as perchlorate (B79767) can significantly influence their retention behavior.
Ion-pair chromatography (IPC) is a technique used in reversed-phase HPLC to enhance the retention of charged analytes. shimadzu.comsigmaaldrich.com This is achieved by adding an ion-pairing reagent to the mobile phase, which has a charge opposite to that of the analyte. shimadzu.com For cationic analytes like protonated 4-ethylpyridine, an anionic ion-pairing reagent such as perchlorate is used.
The concentration of the perchlorate ion in the mobile phase has a direct impact on the retention of the analyte. As the concentration of sodium perchlorate increases, the retention of cationic species also tends to increase. nih.govresearchgate.net For example, in the HPLC analysis of a Fe(II)-PDT chelate, the retention factor (k′) gradually increased as the concentration of sodium perchlorate in the mobile phase was raised from 0 to 0.07 mol L⁻¹. researchgate.net This demonstrates the role of the perchlorate counterion in modulating the analyte's interaction with the stationary phase.
The choice of the ion-pairing reagent can also affect the selectivity of the separation, allowing for the resolution of closely related compounds. sigmaaldrich.com While perchlorate is a strong ion-pairing agent, other reagents like alkyl sulfonates are also used, which primarily act through an ion-exchange mechanism. shimadzu.com The selection between these reagents depends on the specific requirements of the separation, such as the desired retention strength and the need to suppress peak tailing. shimadzu.com
It is important to note that the presence of high concentrations of salts, including perchlorates, can lead to issues such as ionization suppression in mass spectrometry detection. epa.gov Therefore, the concentration of the ion-pairing reagent must be carefully optimized to achieve the desired chromatographic separation without compromising detection sensitivity.
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| 4-Ethylpyridine | C₇H₉N |
| Perchloric acid | HClO₄ |
| Glacial acetic acid | CH₃COOH |
| Acetic anhydride | (CH₃CO)₂O |
| Crystal violet | C₂₅H₃₀ClN₃ |
| Oracet Blue B | C₂₀H₁₄N₂O₂ |
| Quinaldine Red | C₂₁H₁₅N₂⁺ |
| Thymol Blue | C₂₇H₃₀O₅S |
| Azelnidipine | C₃₃H₃₄N₄O₆ |
| Sodium perchlorate | NaClO₄ |
| Trifluoroacetate (B77799) (TFA) | CF₃COO⁻ |
Future Research Directions and Emerging Applications of 4 Ethylpyridinium Perchlorate
Advanced Material Synthesis, including Ionic Liquid Precursors
The potential of 4-ethylpyridinium perchlorate (B79767) as a building block for advanced materials, particularly as a precursor for ionic liquids (ILs), is a burgeoning area of research. Ionic liquids, which are salts with melting points below 100°C, are prized for their negligible vapor pressure, thermal stability, and tunable physicochemical properties. nih.govsolvionic.comsigmaaldrich.com Pyridinium-based cations are a key component in a variety of ILs, and the 4-ethylpyridinium cation is a promising candidate for developing new ILs with specific characteristics. solvionic.com
Research in this domain focuses on the synthesis of novel 4-ethylpyridinium salts with various anions to create a library of ILs. The properties of these ILs, such as viscosity, conductivity, and solubility, can be fine-tuned by altering the anionic counterpart to the 4-ethylpyridinium cation. The synthesis of these materials often involves a metathesis reaction where the perchlorate anion is exchanged for another, such as tetrafluoroborate (B81430) or hexafluorophosphate. nih.gov
The following table illustrates the type of data that would be generated in the synthesis and characterization of new ionic liquids based on the 4-ethylpyridinium cation, drawing parallels from research on similar pyridinium (B92312) salts.
| Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Ionic Conductivity (mS/cm) |
| 4-Ethylpyridinium | Perchlorate (ClO₄⁻) | - | - | - |
| 4-Ethylpyridinium | Tetrafluoroborate (BF₄⁻) | Predicted < 100 | - | - |
| 4-Ethylpyridinium | Hexafluorophosphate (PF₆⁻) | Predicted < 100 | - | - |
| 4-Ethylpyridinium | Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | Predicted < 100 | - | - |
| Data for 4-ethylpyridinium based ionic liquids other than perchlorate are predictive and for illustrative purposes. |
The development of these novel ionic liquids opens up applications in various fields, including as green solvents for chemical reactions, electrolytes in batteries and supercapacitors, and as media for the synthesis of nanoparticles.
Exploration of Novel Supramolecular Architectures with Tailored Properties
The ability of the 4-ethylpyridinium cation to form ordered, non-covalent interactions with the perchlorate anion and other molecules is at the heart of its potential in designing novel supramolecular architectures. These organized assemblies can exhibit unique properties that are not present in the individual molecules.
Research in this area investigates the crystal engineering of 4-ethylpyridinium perchlorate, focusing on the role of hydrogen bonding, π-π stacking, and electrostatic interactions in directing the formation of specific crystal structures. For instance, studies on analogous compounds like 4-acetylpyridinium perchlorate have revealed the formation of chain-like structures through N-H···O and C-H···O hydrogen bonds between the cation and the perchlorate anion. iucr.orgnih.gov Similarly, the crystal structure of pyridin-4-ylmethanaminium perchlorate monohydrate showcases an intricate three-dimensional network of hydrogen bonds. iucr.org
The ferroelectric properties observed in pyridinium perchlorate are a direct consequence of the ordering of the pyridinium cations within the crystal lattice, a phenomenon governed by the interplay of cation-anion interactions. nih.govresearchgate.net By systematically modifying the structure of the pyridinium cation (e.g., by introducing the ethyl group at the 4-position), researchers can tailor the supramolecular arrangement and, consequently, the material's properties.
The table below presents crystallographic data for a related pyridinium perchlorate, illustrating the key parameters that define its supramolecular architecture.
| Parameter | 4-Acetylpyridinium perchlorate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.4657 (11) |
| b (Å) | 12.621 (3) |
| c (Å) | 13.490 (3) |
| β (°) | 97.88 (3) |
| Volume (ų) | 921.8 (4) |
| Hydrogen Bond Interactions | N-H···O, C-H···O |
| Data from the crystallographic study of 4-acetylpyridinium perchlorate. iucr.orgnih.gov |
Future work will likely involve co-crystallization of 4-ethylpyridinium perchlorate with other molecules to create multi-component functional materials with applications in areas such as nonlinear optics, gas storage, and molecular recognition.
Refinement of Computational Models for Complex Intermolecular Systems and Dynamics
To accelerate the discovery and design of new materials based on 4-ethylpyridinium perchlorate, the refinement of computational models is crucial. These models allow for the prediction of material properties and the understanding of complex intermolecular interactions at a molecular level.
Density Functional Theory (DFT) has proven to be a powerful tool for studying pyridinium-based ionic liquids. For example, computational studies on 1-ethylpyridinium trifluoroacetate (B77799) have elucidated its synthesis mechanism, electronic structure, and catalytic activity. acs.org These studies have highlighted the critical role of multiple hydrogen bonds in stabilizing the ionic liquid and the nature of the cation-anion interactions. acs.org Similar computational approaches can be applied to 4-ethylpyridinium perchlorate to understand its fundamental properties.
Future research will focus on developing more accurate and efficient computational methods to:
Predict the crystal structures of 4-ethylpyridinium perchlorate and its derivatives.
Simulate the dynamic behavior of these molecules in the liquid and solid states.
Screen for new anions that can be paired with the 4-ethylpyridinium cation to create ionic liquids with desired properties.
Understand the mechanism of action of these compounds in various applications, such as catalysis and materials synthesis. acs.orgacs.org
The synergy between experimental synthesis and characterization and advanced computational modeling will be instrumental in unlocking the full potential of 4-ethylpyridinium perchlorate in the development of next-generation materials.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling perchloric acid in conjunction with 4-ethylpyridine?
- Perchloric acid (HClO₄) is a strong oxidizer and corrosive agent. When used with organic compounds like 4-ethylpyridine, ensure:
- Fume hood usage : HClO₄ fumes must be contained in a perchloric acid-rated hood to prevent explosive perchlorate salt deposits .
- Avoid dehydration : Never evaporate HClO₄ near organic materials or dehydrating agents (e.g., sulfuric acid), as anhydrous HClO₄ is explosive .
- Storage : Use glass or inert containers; avoid plastic due to potential reactivity. Aqueous solutions <72% are stable at room temperature .
Q. How should perchloric acid solutions be prepared for protein precipitation in enzymatic assays?
- For protein precipitation, use 4M HClO₄ in a controlled dilution:
Dilute 70% HClO₄ to 8% (w/v) in ice-cold conditions to minimize heat generation .
Centrifuge at 10,000×g for 10 min to pellet proteins, retaining supernatants for ATP or metabolite analysis .
Note: Neutralize residual HClO₄ with KOH or KHCO₃ post-precipitation to avoid interference in downstream assays .
Q. What is the role of perchloric acid in ATP extraction from biological samples?
- HClO₄ rapidly denatures proteins and stabilizes labile metabolites like ATP by:
Advanced Research Questions
Q. How can factorial design optimize perchloric acid-based methods for analyte separation?
- Example: A central composite design (CCD) tested HClO₄ as a chaotropic agent in HPLC:
- Factors : Chaotropic agent type (HClO₄ vs. trifluoroacetic acid), retention factor (k), peak width.
- Responses : Resolution between analytes (e.g., risperidone and impurities).
- Outcome : HClO₄ at 110 mM improved peak symmetry (width = 1.5) and resolution (Rs >2) compared to sulfuric acid .
Q. How does perchloric acid interfere with trace metal analysis, and how can this be mitigated?
- HClO₄ enhances atomic absorption signals for Mg, Ca, Mo, Cr, and V but suppresses Fe, Ni, and Co. To address this:
- Matrix-matched standards : Prepare calibration curves with identical HClO₄ concentrations as samples .
- Alternative digestion : Use HNO₃-HClO₄ mixtures (3:1 v/v) for minimal interference in ICP-MS .
Q. Why is perchloric acid preferred over sulfuric acid in the FOX assay for hydroperoxides?
- The PCA-FOX assay (perchloric acid-based) offers:
- Broader pH tolerance (optimum pH 1.1 vs. 1.7–1.8 for H₂SO₄).
- Higher molar absorptivity for hydroperoxides (ε = 45,000 M⁻¹cm⁻¹ vs. 38,000).
- Reduced sensitivity to contaminants (e.g., salts or proteins) .
Q. What strategies stabilize 4-ethylpyridine in strongly acidic perchloric acid environments?
- 4-Ethylpyridine can protonate in HClO₄, altering reactivity. Stabilization methods include:
- Low-temperature reactions : Conduct assays at 4°C to slow protonation.
- Buffering : Add acetate buffer (pH 4.5) to moderate acidity without neutralizing HClO₄’s oxidizing capacity .
Q. How do potentiometric titrations with perchloric acid ensure accuracy in pharmaceutical analysis?
- For basic drugs (e.g., fexofenadine):
Dissolve samples in glacial acetic acid.
Titrate with 0.1N HClO₄ in acetic acid, using crystal violet or potentiometric endpoints.
Validate via recovery studies (98–102%) and RSD <1% for precision .
Q. How to resolve contradictions in perchloric acid’s role as an oxidizer vs. acid in analytical data?
- Case study : In steel analysis, hot concentrated HClO₄ oxidizes Cr³⁺ to Cr₂O₇²⁻ but acts only as a dehydrating agent for SiO₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
